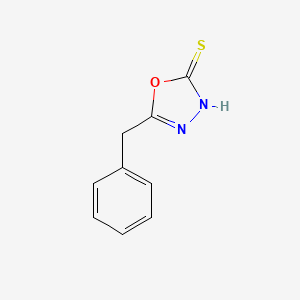

5-Benzyl-1,3,4-oxadiazole-2-thiol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-benzyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c13-9-11-10-8(12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGIBMBTIISQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365768 | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23288-90-6 | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-benzyl-1,3,4-oxadiazole-2-thiol

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 5-benzyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The most widely reported and efficient synthesis of this compound is a multi-step process commencing from phenylacetic acid. The pathway involves three key transformations: esterification, hydrazinolysis, and cyclization with carbon disulfide. This method is favored for its accessibility of starting materials and generally good yields.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Ethyl-2-phenylacetate | C₁₀H₁₂O₂ | 164.20 | - | Not specified |

| 2-Phenylacetohydrazide | C₈H₁₀N₂O | 150.18 | 114-116 | Not specified |

| This compound | C₉H₈N₂OS | 192.24 | 138-140 | 70-88 |

Experimental Protocols

The following protocols provide detailed methodologies for each step in the synthesis of this compound.

Step 1: Synthesis of Ethyl-2-phenylacetate (2)

-

Procedure: In a round-bottom flask, dissolve 2-phenylacetic acid (1) in absolute ethanol. Add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Reflux the mixture for 4-6 hours.

-

Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl-2-phenylacetate. Further purification can be achieved by distillation.

Step 2: Synthesis of 2-Phenylacetohydrazide (3)

-

Procedure: To a solution of ethyl-2-phenylacetate (2) in ethanol, add hydrazine hydrate.

-

Reaction: Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. The product, 2-phenylacetohydrazide, will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification.[1]

Step 3: Synthesis of this compound (4)

-

Procedure: Dissolve 2-phenylacetohydrazide (3) in absolute ethanol containing potassium hydroxide. To this basic solution, add carbon disulfide.[1][2][3][4]

-

Reaction: Reflux the reaction mixture for 10-14 hours.[3]

-

Work-up: After reflux, cool the mixture in an ice bath and acidify with dilute hydrochloric acid.[3] The solid product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure this compound (4).[1]

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

Caption: Synthesis of this compound.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Benzyl-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and in vitro biological activities of 5-benzyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. This document details the available spectral data, solubility characteristics, and established experimental protocols for its synthesis and biological evaluation. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding. While extensive data exists for its analogs, this guide focuses on the specific properties of the 5-benzyl derivative, noting where data for closely related compounds is used for comparative analysis.

Introduction

The 1,3,4-oxadiazole ring is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a thiol group at the 2-position and a benzyl group at the 5-position of the oxadiazole core yields this compound, often abbreviated as OXPA.[1] This modification can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects its pharmacokinetic and pharmacodynamic profile. Recent studies have highlighted the potential of OXPA as an antidiabetic and antioxidant agent, making a thorough understanding of its properties essential for further drug development efforts.[2][3]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. This section summarizes the known properties of this compound.

Table 1: Summary of Physicochemical Properties for this compound (OXPA)

| Property | Value | Remarks |

| Molecular Formula | C₉H₈N₂OS | - |

| Molecular Weight | 192.24 g/mol | - |

| Solubility | Sparingly soluble in water and aqueous buffers. Soluble in organic solvents. | The presence of the benzyl group and the thiol-thione tautomerism contribute to lower affinity for aqueous media.[4] |

| UV Absorption Maximum (λmax) | 263 nm, 281 nm | Determined in studies for developing and validating a UV-spectroscopic method for the compound.[4] |

Note: Experimental values for melting point, pKa, and logP for this compound were not available in the reviewed literature. For comparison, the melting point of the closely related analog, 5-phenyl-1,3,4-oxadiazole-2-thiol, is reported as 219-222 °C.

Spectral Data Analysis

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of synthesized compounds. While specific spectral data for the 5-benzyl derivative is not extensively published, the following table provides characteristic spectral data for a closely related analog, 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol , which serves as a reference for the expected signals.

Table 2: Representative Spectral Data of a 5-Substituted-benzyl-1,3,4-oxadiazole-2-thiol Analog

| Technique | Data (for 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol) | Interpretation |

| FT-IR (KBr, νₘₐₓ, cm⁻¹) | 2930 (C-H), 2523 (S-H), 1535 (C=N), 1503 (C=C), 1306 (C-O) | The spectrum shows characteristic stretches for the aromatic C-H, the thiol S-H group (indicating the thiol tautomer in the solid state), the C=N bond of the oxadiazole ring, aromatic C=C bonds, and the C-O ether linkage. |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.48 (s, 1H, SH), 7.89 (dd, 1H, ArH), 7.28 (dd, 1H, ArH), 3.45 (s, 3H, OCH₃), 2.84 (s, 2H, CH₂) | The downfield singlet at 12.48 ppm is characteristic of the acidic thiol proton. The signals between 7.28-7.89 ppm correspond to the aromatic protons. The singlets at 3.45 and 2.84 ppm are assigned to the methoxy and benzylic methylene protons, respectively. |

| ¹³C NMR (DMSO-d₆, δ ppm) | 177.64 & 162.44 (oxadiazole C), 136.21-125.61 (Ar C), 56.61 (OCH₃), 42.21 (CH₂) | The two signals at high chemical shifts are characteristic of the C2 (thione) and C5 carbons of the oxadiazole ring. The aromatic carbons appear in their typical region, followed by the methoxy and methylene carbons at higher fields. |

| Mass Spec. (m/z) | 222 (M⁺) | The molecular ion peak corresponds to the molecular weight of the 5-(4-methoxybenzyl) analog. |

It is important to note that 1,3,4-oxadiazole-2-thiols can exist in a thiol-thione tautomeric equilibrium. Spectroscopic data suggests that in the solid state and in solution, the thione form often predominates.[5][6]

Experimental Protocols & Methodologies

Synthesis of this compound

The synthesis is typically a two-step process starting from the corresponding carboxylic acid.

Step 1: Synthesis of 2-Phenylacetohydrazide

-

Esterification: Phenylacetic acid is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid to produce methyl phenylacetate.

-

Hydrazinolysis: The resulting ester, methyl phenylacetate, is then refluxed with hydrazine hydrate in an alcoholic solvent (e.g., absolute ethanol). The reaction mixture is cooled, and the precipitated 2-phenylacetohydrazide is filtered, washed, and dried.

Step 2: Cyclization to this compound

-

Reaction Setup: 2-Phenylacetohydrazide (1 equivalent) is dissolved in absolute ethanol containing potassium hydroxide (1 equivalent).

-

Cyclizing Agent: Carbon disulfide (CS₂, >1 equivalent) is added to the solution.

-

Reflux: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the excess solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute strong acid (e.g., HCl) to a pH of 2-3.

-

Isolation: The resulting precipitate, this compound, is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure product.

In Vitro Antidiabetic and Antioxidant Assays

The compound OXPA has been evaluated for its potential as an antidiabetic and antioxidant agent using several in vitro models.[2][3]

4.2.1. Antidiabetic Activity Evaluation

-

Glucose Uptake by Yeast Cells:

-

A suspension of commercial baker's yeast is prepared in distilled water and incubated.

-

A known concentration of OXPA is added to a glucose solution (e.g., 5-25 mM).

-

The yeast suspension is added, vortexed, and incubated.

-

The mixture is centrifuged, and the glucose concentration in the supernatant is measured spectrophotometrically.

-

The percentage increase in glucose uptake by the yeast cells in the presence of the compound is calculated relative to a control.[2]

-

-

Alpha-Amylase Inhibition Assay:

-

A solution of OXPA is mixed with α-amylase solution in a phosphate buffer (pH 6.9) and incubated.

-

A starch solution is added to initiate the enzymatic reaction.

-

After incubation, dinitrosalicylic acid (DNS) color reagent is added to stop the reaction.

-

The mixture is heated, cooled, and diluted. The absorbance is measured at 540 nm.

-

The percent inhibition is calculated by comparing the absorbance of the sample to a control.[3]

-

4.2.2. Antioxidant Activity Evaluation (DPPH Radical Scavenging)

-

Preparation: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction: Various concentrations of OXPA are added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature.

-

Measurement: The absorbance of the solution is measured at 517 nm against a blank. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated relative to a control solution without the sample. Ascorbic acid is typically used as a positive control.[3]

Conclusion

This compound is a heterocyclic compound with demonstrated in vitro antidiabetic and antioxidant potential. Its synthesis is well-established, following a reliable pathway common for this class of compounds. While a complete, experimentally verified profile of all its physicochemical properties is not yet available in the literature, data from its analogs and specific studies on its solubility and UV absorbance provide a solid foundation for further research. The detailed experimental protocols and workflows presented in this guide offer a practical resource for scientists aiming to explore the therapeutic potential of this compound and its derivatives in drug discovery and development programs. Further studies to fully characterize its spectral properties, melting point, pKa, and logP are warranted to complete its physicochemical profile.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

5-benzyl-1,3,4-oxadiazole-2-thiol CAS number and structure

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-benzyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound with demonstrated potential in the fields of antidiabetic and antioxidant research. This document details its chemical identity, synthesis, and biological activities, supported by experimental data and protocols.

Chemical Identity and Structure

This compound, also referred to as OXPA, is a derivative of 1,3,4-oxadiazole distinguished by a benzyl group at the 5th position and a thiol group at the 2nd position.

-

Compound Name: this compound

-

CAS Number: 23288-90-6

-

Molecular Formula: C₉H₈N₂OS

-

Molecular Weight: 192.24 g/mol

-

Chemical Structure:

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from 2-phenylacetic acid.[1][2]

Experimental Protocol: Synthesis of this compound

-

Esterification: 2-phenylacetic acid is converted to its corresponding ester, ethyl-2-phenylacetate, via Fischer esterification.[1]

-

Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate to form 2-phenylacetohydrazide.[1]

-

Cyclization: The 2-phenylacetohydrazide undergoes a ring-closure reaction with carbon disulfide in an alcoholic base to yield the final product, this compound.[1]

Biological Activity

This compound has been evaluated for its antidiabetic and antioxidant properties through various in vitro models.[3][4][5][6]

Antidiabetic Activity

The antidiabetic potential of this compound has been assessed using three primary assays: glucose uptake by yeast cells, α-amylase inhibition, and non-enzymatic hemoglobin glycosylation inhibition.[3][5][6]

| Assay | Test Compound Concentration | Glucose Concentration (mM) | % Glucose Uptake / Inhibition | Standard Drug |

| Glucose Uptake by Yeast Cells | Various | 5, 10, 25 | Data not fully available | Metronidazole (250 µg/mL) |

| α-Amylase Inhibition | Various | Not Applicable | Data not fully available | Acarbose |

| Hemoglobin Glycosylation Assay | Various | Not Applicable | Data not fully available | Vitamin E |

Note: The available literature describes the activity as comparable to the standard drugs, but precise quantitative data for direct comparison is not provided.

-

Glucose Uptake by Yeast Cells:

-

A suspension of yeast cells is prepared and washed.

-

The test compound at various concentrations is added to glucose solutions of 5, 10, and 25 mM and incubated.

-

The yeast suspension is added to the mixture and incubated.

-

After incubation, the mixture is centrifuged, and the glucose content in the supernatant is estimated to determine the amount of glucose taken up by the yeast cells.

-

-

α-Amylase Inhibition Assay:

-

The test compound is incubated with a solution of α-amylase.

-

A starch solution is added to initiate the enzymatic reaction.

-

The reaction is stopped after a defined period.

-

The amount of reducing sugar produced is quantified to determine the inhibitory effect of the compound on α-amylase activity.

-

-

Hemoglobin Glycosylation Inhibition Assay:

-

Hemoglobin is incubated with glucose and the test compound.

-

The extent of hemoglobin glycation is measured after a specific incubation period.

-

The inhibition of glycation by the test compound is calculated by comparing it to a control without the compound.

-

Antioxidant Activity

The antioxidant potential of this compound has been investigated through DPPH radical scavenging, reducing power, and lipid peroxidation assays.[5][6] The free thiol group is believed to contribute to its antioxidant properties through proton donation.[2]

| Assay | Test Compound Concentration | % Scavenging / Activity | Standard Drug |

| DPPH Radical Scavenging Activity | Various | Data not fully available | Vitamin C |

| Hydrogen Peroxide Scavenging | Various | Data not fully available | Vitamin C |

| Reducing Power Assay | Various | Data not fully available | Vitamin C |

Note: The literature indicates that the DPPH and hydrogen peroxide scavenging activities are comparable to Vitamin C, while the reducing power is lower.

-

DPPH Radical Scavenging Assay:

-

A solution of the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is prepared.

-

The test compound is added to the DPPH solution.

-

The mixture is incubated in the dark.

-

The decrease in absorbance is measured spectrophotometrically to determine the radical scavenging activity.

-

-

Reducing Power Assay:

-

The test compound is mixed with a phosphate buffer and potassium ferricyanide.

-

The mixture is incubated, and trichloroacetic acid is added.

-

The upper layer of the solution is mixed with distilled water and ferric chloride.

-

The absorbance is measured to determine the reducing power of the compound.

-

-

Lipid Peroxidation Assay:

-

A lipid-rich substrate (e.g., linoleic acid emulsion) is incubated with the test compound.

-

Lipid peroxidation is induced.

-

The extent of peroxidation is measured, often by quantifying malondialdehyde (MDA) formation, to assess the inhibitory effect of the compound.

-

Experimental Workflow Visualization

The overall process of evaluating the biological potential of this compound can be visualized as a structured workflow.

Conclusion

This compound has emerged as a compound of interest with promising antidiabetic and antioxidant activities in preliminary in vitro studies. Further research, including in vivo studies and mechanism of action elucidation, is warranted to fully understand its therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development.

References

- 1. pjps.pk [pjps.pk]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating the antidiabetic and antioxidant properties of 5- benzyl-1,3,4-oxadiazole-2-thiol | Tropical Journal of Pharmaceutical Research [ajol.info]

- 6. researchgate.net [researchgate.net]

The Potent World of 1,3,4-Oxadiazole-2-thiol Derivatives: A Technical Guide to Their Biological Activities

For Immediate Release

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Among the myriad of heterocyclic compounds, derivatives of 1,3,4-oxadiazole-2-thiol have emerged as a prominent scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these versatile compounds, tailored for researchers, scientists, and drug development professionals.

The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, serves as a crucial pharmacophore in a multitude of clinically used drugs. The incorporation of a thiol group at the 2-position, along with various substitutions at the 5-position, gives rise to a class of derivatives with a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives

A common and effective method for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives involves a multi-step process commencing from an appropriate aromatic carboxylic acid. The general synthetic pathway is outlined below.

Biological Activities and Quantitative Data

Derivatives of 1,3,4-oxadiazole-2-thiol have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Antimicrobial Activity

The search for new antimicrobial agents is a global priority due to the rise of drug-resistant pathogens. 1,3,4-Oxadiazole-2-thiol derivatives have demonstrated significant activity against a variety of bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole-2-thiol Derivatives against various microorganisms.

| Compound ID | R-Group at C5 | Test Organism | MIC (µg/mL) | Reference |

| OXD-1 | 4-Chlorophenyl | Staphylococcus aureus | 12.5 | [1][2] |

| OXD-1 | 4-Chlorophenyl | Escherichia coli | 25 | [1][2] |

| OXD-2 | 4-Nitrophenyl | Staphylococcus aureus | 6.25 | [1] |

| OXD-2 | 4-Nitrophenyl | Escherichia coli | 12.5 | [1] |

| OXD-3 | 2,4-Dichlorophenyl | Candida albicans | 50 | [3] |

| OXD-4 | 4-Methoxyphenyl | Bacillus subtilis | 25 | [3] |

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Many 1,3,4-oxadiazole-2-thiol derivatives have exhibited potent cytotoxic effects against various cancer cell lines.

Table 2: In Vitro Anticancer Activity (IC50) of 1,3,4-Oxadiazole-2-thiol Derivatives.

| Compound ID | R-Group at C5 | Cancer Cell Line | IC50 (µM) | Reference |

| OXC-1 | 4-Fluorophenyl | MCF-7 (Breast) | 5.2 | [4] |

| OXC-2 | 3,4,5-Trimethoxyphenyl | HCT-116 (Colon) | 2.8 | [5][6] |

| OXC-3 | Naphthyl | A549 (Lung) | 7.5 | |

| OXC-4 | 4-Pyridyl | HeLa (Cervical) | 10.1 | [7] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Certain 1,3,4-oxadiazole-2-thiol derivatives have shown promising in vitro anti-inflammatory activity, primarily through the inhibition of protein denaturation.

Table 3: In Vitro Anti-inflammatory Activity of 1,3,4-Oxadiazole-2-thiol Derivatives.

| Compound ID | R-Group at C5 | Assay | % Inhibition at 100 µg/mL | Reference |

| OXI-1 | 4-Methylphenyl | Albumin Denaturation | 75.2 | [8][9] |

| OXI-2 | 4-Hydroxyphenyl | Albumin Denaturation | 82.5 | [8][9] |

| OXI-3 | 2-Chlorophenyl | Albumin Denaturation | 68.9 | [8] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of biological activity.

Synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (A Representative Protocol)

-

Synthesis of 4-chlorobenzohydrazide: 4-chlorobenzoic acid is refluxed with an excess of thionyl chloride to form 4-chlorobenzoyl chloride. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is then slowly added to a stirred solution of hydrazine hydrate in an appropriate solvent (e.g., dichloromethane) at 0-5°C. The reaction mixture is stirred for several hours, and the resulting solid, 4-chlorobenzohydrazide, is filtered, washed, and dried.

-

Cyclization to 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: To a solution of 4-chlorobenzohydrazide in ethanol, potassium hydroxide and carbon disulfide are added. The mixture is refluxed for 8-12 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the residue is dissolved in water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][11]

-

Preparation of Test Compounds: Stock solutions of the 1,3,4-oxadiazole-2-thiol derivatives are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plate is then incubated at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.[1]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-oxadiazole-2-thiol derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.[6][8][12]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a solution of bovine or egg albumin in phosphate-buffered saline (pH 6.4).

-

Compound Addition: Various concentrations of the test compounds are added to the albumin solution. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

-

Incubation and Heat Denaturation: The reaction mixtures are incubated at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes to induce denaturation.

-

Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 1,3,4-oxadiazole-2-thiol derivatives stem from their ability to interact with various biological targets. In cancer, for instance, these compounds have been shown to induce apoptosis through the modulation of key signaling pathways.

Conclusion

The 1,3,4-oxadiazole-2-thiol scaffold represents a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The extensive research into their synthesis and biological activities has revealed their significant potential as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the current state of knowledge, offering valuable data and methodologies to guide future research and development in this exciting field. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates based on this remarkable heterocyclic core.

References

- 1. benchchem.com [benchchem.com]

- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF TEST SAMPLE USING EGG ALBUMIN DENATURATION METHOD | Research SOP [researchsop.com]

- 9. m.youtube.com [m.youtube.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. plantarchives.org [plantarchives.org]

Spectroscopic Analysis of 5-Benzyl-1,3,4-oxadiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyl-1,3,4-oxadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole ring is a common scaffold in a variety of pharmacologically active agents, and the presence of a thiol group provides a reactive handle for further chemical modification. This guide provides an in-depth overview of the spectroscopic characterization of this compound, essential for its identification, purity assessment, and structural elucidation. The methodologies presented are foundational for researchers engaged in the synthesis, modification, and biological evaluation of this and related molecules.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a multi-step process commencing with 2-phenylacetic acid. The general synthetic pathway involves the conversion of the carboxylic acid to its corresponding hydrazide, followed by cyclization with carbon disulfide in a basic medium.

Detailed spectroscopic analysis is crucial to confirm the structure of the synthesized compound. The following sections provide a summary of the expected spectral data based on the analysis of closely related analogues and general principles of spectroscopy.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its close analogues. This comparative presentation aids in the interpretation of the spectra of the target compound.

Table 1: FT-IR Spectroscopic Data (cm⁻¹) of 5-Substituted-1,3,4-oxadiazole-2-thiols

| Functional Group | 5-Phenyl-1,3,4-oxadiazole-2-thiol[1][2] | 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol | 5-(2-Phenethyl)-1,3,4-oxadiazole-2-thiol[1] | Expected Range for this compound |

| S-H stretch | 2560 | 2523 | 2550 | 2500-2600 |

| C-H stretch (aromatic) | 3111, 2935, 2742 | - | 3010 | 3000-3100 |

| C=N stretch (oxadiazole) | 1514 | 1535 | 1533 | 1510-1540 |

| C=C stretch (aromatic) | 1554 | 1503 | 1567 | 1550-1600 |

| C-O stretch (oxadiazole) | 1108 | 1306 | 1022 | 1020-1310 |

Table 2: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

| Protons | 5-Phenyl-1,3,4-oxadiazole-2-thiol[1][2] | 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol | 5-(2-Phenethyl)-1,3,4-oxadiazole-2-thiol[1] | Expected Data for this compound |

| SH | 12.33 (s, 1H) | 12.48 (s, 1H) | 12.68 (s, 1H) | ~12.5 (s, 1H) |

| Ar-H | 7.21-7.30 (m, 5H) | 7.28 (d, 2H), 7.89 (d, 2H) | 7.21-7.28 (m, 5H) | ~7.3 (m, 5H) |

| -CH₂- | - | 2.84 (s, 2H) | 3.20 (t, 2H) | ~4.0 (s, 2H) |

| Other | - | 3.45 (s, 3H, -OCH₃) | 3.20 (t, 2H, -CH₂-Ar) | - |

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

| Carbon | 5-Phenyl-1,3,4-oxadiazole-2-thiol[1] | 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol | 5-(2-Phenethyl)-1,3,4-oxadiazole-2-thiol[1] | Expected Data for this compound |

| C=S (Thione) | 175.72 | 177.64 | 179.06 | ~177 |

| C-5 (Oxadiazole) | 158.66 | 162.44 | 160.09 | ~161 |

| Ar-C (ipso) | 125.11 | 127.62 | 129.01 | ~135 |

| Ar-C | 125.02, 126.21, 127.11 | 125.61, 130.05, 136.21 | 125.11, 125.41, 127.21 | ~127-129 |

| -CH₂- | - | 42.21 | 35.21 | ~31 |

| Other | - | 56.61 (-OCH₃) | 30.11 (-CH₂-Ar) | - |

Table 4: UV-Vis and Mass Spectrometry Data

| Technique | Parameter | Value |

| UV-Vis Spectroscopy | λmax | 263 nm[3] |

| Mass Spectrometry | Proposed Molecular Ion (M+) | m/z 192 |

| Key Fragment Ions | m/z 91 (tropylium ion), m/z 101, m/z 133 |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This synthesis is a multi-step procedure that begins with the esterification of 2-phenylacetic acid, followed by hydrazinolysis, and finally, cyclization.

-

Esterification of 2-Phenylacetic Acid: A solution of 2-phenylacetic acid in ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The ester is then extracted with an organic solvent.

-

Synthesis of 2-Phenylacetohydrazide: The synthesized ester is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. The completion of the reaction is monitored by TLC. The product, 2-phenylacetohydrazide, is typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

-

Cyclization to form this compound: 2-Phenylacetohydrazide is dissolved in ethanolic potassium hydroxide. To this solution, carbon disulfide is added, and the mixture is refluxed. The reaction progress is monitored by TLC. After the reaction is complete, the solvent is evaporated, and the residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product. The solid is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure this compound.

Spectroscopic Analysis Protocols

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrophotometer. The sample is prepared as a KBr (potassium bromide) disc by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is obtained using a UV-Vis spectrophotometer. A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol). The absorbance is measured over a wavelength range of 200-400 nm to determine the wavelength of maximum absorption (λmax).

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, often with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting fragmentation pattern is analyzed to determine the molecular weight and structural fragments of the compound.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: A flowchart illustrating the three main stages in the synthesis of the target compound.

Logical Relationship: Spectroscopic Analysis Workflow

Caption: The workflow for the comprehensive spectroscopic analysis and structural confirmation.

Potential Antimicrobial Mechanism of Action

While specific signaling pathway studies for this compound are not extensively documented, the broader class of 1,3,4-oxadiazole-2-thiols has been investigated for antimicrobial properties. A potential mechanism of action involves the inhibition of key bacterial enzymes.

Caption: A generalized diagram of the potential antimicrobial action of 1,3,4-oxadiazole-2-thiols.

Conclusion

The spectroscopic analysis of this compound is a critical component of its chemical and pharmacological investigation. Through a combination of FT-IR, UV-Vis, NMR, and mass spectrometry, a comprehensive structural characterization can be achieved. The data and protocols presented in this guide serve as a valuable resource for researchers working with this and related heterocyclic compounds, facilitating accurate identification and paving the way for further studies into their biological activities and potential therapeutic applications.

References

Tautomerism in 5-Substituted-1,3,4-Oxadiazole-2-thiols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 5-substituted-1,3,4-oxadiazole-2-thiols, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details the equilibrium between the thiol and thione forms, the factors influencing this balance, and the experimental and computational methods used for its characterization.

Introduction: The Significance of Tautomerism in Drug Discovery

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2][3] For 5-substituted-1,3,4-oxadiazole-2-thiols, the biological activity is intrinsically linked to their molecular structure, which is complicated by the existence of prototropic tautomerism. These compounds can exist in two interconverting isomeric forms: the thiol form and the thione form (Figure 1).[4] The predominance of a specific tautomer can significantly impact the compound's physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Understanding and controlling this tautomeric equilibrium is therefore crucial for the rational design of novel therapeutics.

Figure 1. Thiol-Thione Tautomeric Equilibrium.

Spectroscopic Characterization of Tautomers

Spectroscopic methods are paramount in elucidating the dominant tautomeric form of 5-substituted-1,3,4-oxadiazole-2-thiols. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide key structural insights.

Infrared (IR) Spectroscopy

The presence of characteristic absorption bands in the IR spectrum can differentiate between the thiol and thione forms. The thione tautomer is generally favored and is characterized by a C=S stretching vibration.

| Functional Group | Tautomeric Form | Characteristic IR Absorption (cm⁻¹) |

| N-H stretch | Thione | 3100-3360 |

| S-H stretch | Thiol | 2500-2600 |

| C=N stretch | Both | 1600-1650 |

| C=S stretch | Thione | 1250-1270 |

Data compiled from multiple sources.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for identifying the predominant tautomer in solution.

-

¹H NMR: The thione form exhibits a characteristic signal for the N-H proton, typically in the range of δ 13-15 ppm, which is absent in the thiol form.[2] The thiol form, if present, would show a signal for the S-H proton at a different chemical shift.

-

¹³C NMR: The chemical shift of the C-2 carbon of the oxadiazole ring is indicative of the tautomeric form. In the thione form, this carbon is a thiocarbonyl carbon (C=S) and resonates at a downfield chemical shift, often in the range of δ 175-180 ppm.[2]

Table 1: Representative ¹H and ¹³C NMR Data for 5-Substituted-1,3,4-oxadiazole-2-thiones (in DMSO-d₆)

| 5-Substituent | N-H (δ, ppm) | Aromatic-H (δ, ppm) | Oxadiazole C-2 (C=S) (δ, ppm) | Oxadiazole C-5 (δ, ppm) |

| 4-Nitrophenyl | 15.0 | 8.10-8.38 | 178.21 | 159.42 |

| Phenyl | 12.33 | 7.21-7.30 | 175.72 | 158.66 |

| 2-Phenethyl | 12.68 | 7.21-7.28 | 179.06 | 160.09 |

| 4-Methoxybenzyl | 12.48 | 7.28-7.89 | 177.64 | 162.44 |

| 2-Furoyl | 13.02 | 7.21-8.48 | 175.77 | 160.28 |

Data extracted from Hasan et al., 2011.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the effects of solvent on the tautomeric equilibrium. The thiol and thione forms have different chromophores and thus exhibit distinct absorption maxima. The n→π* transition of the C=S group in the thione form and the π→π* transitions of the conjugated system in both forms are sensitive to solvent polarity.[6] By analyzing the changes in the absorption spectra in different solvents, the position of the equilibrium can be inferred. In some cases, the absorption band for the thiol form can be observed, for instance, in highly acidic media.[6]

Factors Influencing the Tautomeric Equilibrium

The thiol-thione equilibrium is dynamic and can be influenced by several factors, including the nature of the substituent at the 5-position, the solvent, temperature, and pH.

Substituent Effects

The electronic properties of the substituent at the 5-position of the 1,3,4-oxadiazole ring can influence the relative stability of the tautomers. Electron-withdrawing or electron-donating groups can affect the acidity of the N-H or S-H protons and the overall electron distribution in the heterocyclic ring, thereby shifting the equilibrium.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form. Polar protic solvents can stabilize the more polar thione form through hydrogen bonding, shifting the equilibrium in its favor. In contrast, non-polar solvents may favor the less polar thiol form. Studies have shown that in solvents like water, ethanol, and DMSO, the thione form is generally dominant.[6]

Experimental Protocols

General Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

A widely used method for the synthesis of these compounds involves the cyclization of carboxylic acid hydrazides with carbon disulfide.[4]

Figure 2. General Synthetic Workflow.

Protocol for the Synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol:

-

Esterification: A mixture of 4-chlorobenzoic acid and methanol in the presence of a catalytic amount of sulfuric acid is refluxed to yield the corresponding methyl ester.[7]

-

Hydrazinolysis: The methyl ester is then refluxed with hydrazine hydrate in ethanol to produce 4-chlorobenzohydrazide.[7]

-

Cyclization: The 4-chlorobenzohydrazide is dissolved in ethanol, and potassium hydroxide and carbon disulfide are added. The mixture is refluxed for several hours.[7]

-

Acidification: After cooling, the reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid to precipitate the crude product.[7]

-

Purification: The precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.[7]

Protocol for Tautomerism Analysis by NMR Spectroscopy

-

Sample Preparation: Dissolve a precisely weighed amount of the 5-substituted-1,3,4-oxadiazole-2-thiol in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Look for the characteristic broad singlet of the N-H proton in the downfield region (δ 13-15 ppm). The absence of a distinct S-H proton signal and the presence of the N-H signal are strong indicators of the thione form being predominant.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Identify the chemical shift of the C-2 carbon of the oxadiazole ring. A signal in the range of δ 175-180 ppm is characteristic of the C=S group of the thione tautomer.[2]

-

Quantitative Analysis (if both tautomers are present): If signals for both tautomers are observed, the ratio can be determined by integrating the respective characteristic signals in the ¹H NMR spectrum.

Figure 3. Experimental and Computational Workflow for Tautomer Analysis.

Biological Significance and Mechanisms of Action

The biological activity of 5-substituted-1,3,4-oxadiazole-2-thiols is a major driver for research in this area. Their tautomeric nature is believed to be crucial for their interaction with biological targets.

Anticancer Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant anticancer potential through various mechanisms of action.[1][3] These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerases.[1][8] Furthermore, some derivatives have been shown to inhibit signaling pathways critical for tumor growth and angiogenesis, such as the NF-κB signaling pathway and VEGFR-2 signaling.[1][9]

Figure 4. Potential Anticancer Mechanisms of Action.

Antifungal Activity

The antifungal activity of these compounds is often attributed to their ability to inhibit enzymes essential for fungal cell wall integrity and metabolism. A key target for many antifungal agents is lanosterol 14α-demethylase (CYP51), an enzyme involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane.[10][11] Molecular docking studies have suggested that 1,3,4-oxadiazole-2-thiol derivatives can bind effectively to the active site of this enzyme.[10] Another potential target is the thioredoxin reductase enzyme in fungi like Candida albicans.[12]

Conclusion

The tautomeric equilibrium between the thiol and thione forms is a defining characteristic of 5-substituted-1,3,4-oxadiazole-2-thiols, with profound implications for their chemical properties and biological activities. Spectroscopic and computational methods are indispensable tools for characterizing this equilibrium, which is predominantly shifted towards the more stable thione form in most conditions. A thorough understanding of the factors governing this tautomerism is essential for the design and development of new, potent, and selective drug candidates based on the 1,3,4-oxadiazole scaffold for a range of therapeutic applications.

References

- 1. ijnrd.org [ijnrd.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. mdpi.com [mdpi.com]

- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 7. wjpsonline.com [wjpsonline.com]

- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 11. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

The Multifaceted Mechanisms of 1,3,4-Oxadiazole Compounds: A Technical Guide for Drug Discovery

An in-depth exploration of the diverse mechanisms of action of 1,3,4-oxadiazole derivatives, offering insights for researchers, scientists, and drug development professionals. This guide details their anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] This five-membered heterocyclic ring, containing one oxygen and two nitrogen atoms, serves as a versatile pharmacophore in the design of novel therapeutic agents.[3][4] The unique structural features of the 1,3,4-oxadiazole ring, including its ability to participate in hydrogen bonding and act as a bioisostere for amide and ester groups, contribute to its diverse biological effects.[5] These compounds have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions, attributed to their varied mechanisms of action that include enzyme inhibition and modulation of key signaling pathways.[6][7][8]

Anticancer Mechanisms of Action

1,3,4-Oxadiazole derivatives have emerged as promising anticancer agents, exerting their effects through multiple mechanisms that disrupt cancer cell proliferation, survival, and metastasis.[9]

Inhibition of Key Enzymes

A primary anticancer strategy of these compounds is the inhibition of enzymes crucial for cancer cell function. This includes:

-

Telomerase: Many 1,3,4-oxadiazole derivatives exhibit potent telomerase inhibitory activity, which is critical for overcoming the immortal nature of cancer cells.[10][11]

-

Thymidylate Synthase: By inhibiting this enzyme, 1,3,4-oxadiazoles can interfere with DNA synthesis, leading to cell cycle arrest and apoptosis.

-

Histone Deacetylases (HDACs): Inhibition of HDACs by these compounds can alter gene expression, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

-

Topoisomerase II: Some derivatives act as topoisomerase II inhibitors, preventing DNA replication and leading to cancer cell death.

-

Thymidine Phosphorylase: Inhibition of this enzyme can disrupt nucleotide metabolism in cancer cells.[12]

Modulation of Signaling Pathways

1,3,4-Oxadiazole compounds also target key signaling pathways that are often dysregulated in cancer:

-

NF-κB Signaling Pathway: Several derivatives have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation in cancer. Inhibition often occurs through the prevention of IκBα phosphorylation and degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

-

Growth Factor Receptor Signaling: 1,3,4-Oxadiazole derivatives have been developed as inhibitors of growth factor receptors like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][13] By blocking these receptors, they can halt downstream signaling cascades that promote cell growth, proliferation, and angiogenesis.[14]

Quantitative Data: Anticancer Activity

The in vitro anticancer activity of various 1,3,4-oxadiazole derivatives is commonly evaluated using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| AMK OX-8 | A549 | 25.04 | [1] |

| AMK OX-9 | A549 | 20.73 | [1] |

| AMK OX-12 | HeLa | 32.91 | [1] |

| AMK OX-10 | HeLa | 5.34 | [1] |

| Compound 4h | A549 | <0.14 | [6] |

| Compound 4i | A549 | 1.59 | [6] |

| Compound 4l | A549 | 1.80 | [6] |

| Compound 4g | C6 | 8.16 | [6] |

| Mannich base 6m | NUGC (gastric cancer) | 0.021 | [13] |

| 2-chloropyridine derivative | SGC-7901 (gastric cancer) | Comparable to 5-fluorouracil | [4] |

| Quinoline conjugate 8 | HepG2 | 1.2 ± 0.2 | [4] |

| Quinoline conjugate 9 | HepG2 | 0.8 ± 0.2 | [4] |

| Thioether derivative 37 | HepG2 | 0.7 ± 0.2 | [4] |

| Hybrid molecule 33 | MCF-7 | 0.34 ± 0.025 | [4] |

Antimicrobial Mechanisms of Action

1,3,4-Oxadiazole derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[15] Their mechanisms of action are varied and can involve:

-

Inhibition of Essential Enzymes: These compounds can target enzymes vital for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

-

Disruption of Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are critical for microbial virulence and resistance to antibiotics.[16]

-

Interference with Protein and Lipid Biosynthesis: The 1,3,4-oxadiazole scaffold can act as a bioisostere for amide or ester groups, potentially interfering with protein or lipid biosynthesis in pathogens.[5]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of 1,3,4-oxadiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Norfloxacin hybrid 4a | S. aureus | 1-2 | [7] |

| Norfloxacin hybrid 4a | MRSA | 0.25-1 | [7] |

| Naphthofuran hybrid 14a | P. aeruginosa | 200 | [7] |

| Naphthofuran hybrid 14a | B. subtilis | 200 | [7] |

| Cholyl hybrid 4t | S. aureus | 31-70 | [17] |

| Cholyl hybrid 4p | B. subtilis | 70 | [17] |

| Pyridyl methanol hybrid 4a | MRSA | 62 | [3] |

| Pyridyl methanol hybrid 4b | MRSA | 62 | [3] |

| OZE-I | S. aureus | 4-16 | [16] |

| OZE-II | S. aureus | 4-16 | [16] |

| OZE-III | S. aureus | 8-32 | [16] |

Anti-inflammatory Mechanisms of Action

The anti-inflammatory properties of 1,3,4-oxadiazole compounds are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

Many 1,3,4-oxadiazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX) enzymes.[18] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these enzymes, 1,3,4-oxadiazole compounds can effectively reduce inflammation and pain. Some derivatives show selectivity for COX-2 over COX-1, which may lead to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity

The in vitro anti-inflammatory activity of 1,3,4-oxadiazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with results expressed as IC50 values.

| Compound/Derivative | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Oxadiazole 8b | COX-2 | 0.04 | 337.5 | [8] |

| Triazole 11a | COX-2 | 0.04 | 337.5 | [8] |

| Oxadiazole 46a | COX-2 | 0.04-0.081 | 139.74-321.95 | [19] |

| Oxadiazole 46e | COX-2 | 0.04-0.081 | 139.74-321.95 | [19] |

| Schiff base 13 | COX-1 | - | - | [16] |

| Schiff base 13 | COX-2 | - | Similar to meloxicam | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are synthesized protocols for key experiments used to evaluate the mechanisms of action of 1,3,4-oxadiazole compounds.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole compound (typically in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the 1,3,4-oxadiazole compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (no compound) and a negative control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.

-

Compound Addition: Add the 1,3,4-oxadiazole compound at various concentrations to the wells. Include a vehicle control.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Detection: Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

Data Analysis: Calculate the percent inhibition of COX activity for each concentration of the test compound and determine the IC50 value.

Conclusion

The 1,3,4-oxadiazole scaffold represents a privileged structure in drug discovery, with its derivatives demonstrating a remarkable diversity of biological activities. Their mechanisms of action are multifaceted, ranging from the inhibition of critical enzymes in cancer and inflammation to the disruption of microbial growth and virulence. The continued exploration of this versatile heterocyclic system, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the development of novel and effective therapeutic agents to address a wide range of diseases. This technical guide provides a foundational understanding for researchers and drug development professionals to further investigate and harness the therapeutic potential of 1,3,4-oxadiazole compounds.

References

- 1. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. telomer.com.tr [telomer.com.tr]

- 8. promega.com [promega.com]

- 9. GraphViz Examples and Tutorial [graphs.grevian.org]

- 10. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bowdish.ca [bowdish.ca]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. In Vitro Enzyme Kinetics Analysis of EGFR | Springer Nature Experiments [experiments.springernature.com]

- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Scientific Journey of 5-Benzyl-1,3,4-oxadiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 5-benzyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure, and its derivatives have been the subject of extensive research due to their diverse biological activities. This document details the fundamental synthetic pathways, key experimental protocols, and a summary of its established biological profile, including its antifungal and antidiabetic properties. Quantitative data from various studies are presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its synthesis and potential applications.

Introduction: The Emergence of a Versatile Scaffold

The 1,3,4-oxadiazole ring system has garnered considerable attention from medicinal chemists for decades due to its wide array of pharmacological activities.[1][2] The incorporation of a thiol group at the 2-position and a benzyl moiety at the 5-position of this heterocyclic core gives rise to this compound, a compound with demonstrated potential in various therapeutic areas.[3][4] The presence of the thiol group is particularly significant as it enhances the biological activities of the 1,3,4-oxadiazole ring.[5] This guide traces the scientific path from the general discovery of this class of compounds to the specific investigations into the properties of the benzyl derivative.

General Synthesis and Discovery

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established chemical transformation.[6] The most common and direct route involves the reaction of an appropriate acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[6] This method has been widely used for the preparation of a variety of 1,3,4-oxadiazole derivatives.[6]

The general synthetic pathway can be visualized as follows:

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, which is applicable for the synthesis of the benzyl derivative by starting with phenylacetic acid.

-

Esterification: A mixture of the starting carboxylic acid (e.g., phenylacetic acid) and methanol is refluxed to produce the corresponding ester.[5]

-

Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate in the presence of absolute ethanol to form the corresponding hydrazide (e.g., phenylacetyl hydrazide).[5]

-

Cyclization: The hydrazide is dissolved in ethanol, and potassium hydroxide and carbon disulfide are added. The mixture is heated under reflux.[7]

-

Acidification and Isolation: After cooling, the reaction mixture is diluted with water and acidified with a strong acid such as hydrochloric acid to precipitate the crude product.[5][7] The precipitate is then filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the pure 5-substituted-1,3,4-oxadiazole-2-thiol.[5]

Physicochemical and Spectroscopic Data

The structural confirmation of this compound and its analogs is typically achieved through various spectroscopic techniques. The following table summarizes the characteristic spectral data for a closely related compound, 5-phenyl-1,3,4-oxadiazole-2-thiol, which serves as a reference.

| Technique | Observed Data for 5-phenyl-1,3,4-oxadiazole-2-thiol | Reference |

| FTIR (KBr, νmax, cm-1) | 2560 (S-H), 1554 (C=C), 1514 (C=N), 1108 (C-O) | [5] |

| 1H NMR (DMSO-d6) δ (ppm) | 12.33 (s, 1H, SH), 7.21-7.30 (m, 5H, Ar-H) | [5] |

| 13C NMR (DMSO-d6) δ (ppm) | 175.72 & 158.66 (oxadiazole moiety), 125.02-127.11 (Ar-C) | [5] |

| Mass Spec (m/z) | 178 (M+) | [5] |

Biological Activities and Potential Applications

Research has demonstrated that this compound (referred to as OXPA in some studies) and its derivatives possess a range of biological activities, highlighting their potential in drug development.[3][4]

Caption: Potential biological applications of this compound.

Antifungal Activity

Derivatives of 1,3,4-oxadiazole-2-thiol have been screened for their in vitro antifungal activity against various fungal strains. For instance, some derivatives have been tested against Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus.[5]

| Fungal Strain | Test Compound Concentration | Standard Drug | Reference |

| Aspergillus flavus | 200 µg/mL | Terbinafine | [5] |

| Mucor species | 200 µg/mL | Terbinafine | [5] |

| Aspergillus niger | 200 µg/mL | Terbinafine | [5] |

| Aspergillus fumigatus | 200 µg/mL | Terbinafine | [5] |

Antidiabetic and Antioxidant Properties

This compound (OXPA) has been evaluated for its antidiabetic and antioxidant potential.[4]

| Assay | Observation for OXPA | Comparison | Reference |

| Glucose Uptake by Yeast Cells | Showed antidiabetic activity | Comparable to metronidazole | [4] |

| Alpha-Amylase Inhibition | Exhibited inhibitory activity | Slightly lower than acarbose | [4] |

| Hemoglobin Glycosylation Inhibition | Demonstrated inhibitory activity | Higher than vitamin E | [4] |

| Assay | Observation for OXPA | Comparison | Reference |

| DPPH Radical Scavenging | Showed scavenging activity | Comparable to vitamin C | [4] |

| Hydrogen Peroxide Scavenging | Showed scavenging activity | Comparable to vitamin C | [4] |

| Reducing Power Assay | Exhibited reducing power | Lower than vitamin C | [4] |

Conclusion and Future Directions

The history of this compound is embedded in the broader exploration of 1,3,4-oxadiazole chemistry. Its straightforward synthesis and the diverse biological activities associated with its scaffold continue to make it and its derivatives attractive targets for further investigation. The promising in vitro antidiabetic and antioxidant profiles suggest that this compound could be a valuable lead for the development of new therapeutic agents. Future research should focus on elucidating its mechanism of action, exploring its structure-activity relationships through the synthesis of new derivatives, and conducting in vivo studies to validate its therapeutic potential.

References

- 1. bingol.edu.tr [bingol.edu.tr]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. jchemrev.com [jchemrev.com]

- 7. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

Solubility Profile of 5-benzyl-1,3,4-oxadiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-benzyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document summarizes available data on its solubility in various solvents, details relevant experimental protocols, and visualizes potential biological pathways associated with its activity.

Core Topic: Solubility of this compound

This compound is a derivative of the 1,3,4-oxadiazole heterocyclic ring system, which is a common scaffold in many biologically active compounds. The solubility of this compound is a critical parameter for its application in drug discovery and development, influencing its formulation, bioavailability, and efficacy.

Data Presentation: Solubility in Various Solvents

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a representative solubility profile can be inferred from the general characteristics of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives. Generally, the presence of the benzyl group, an aryl substituent, tends to decrease aqueous solubility. The thiol group can exhibit tautomerism, existing in both thiol and thione forms, which can influence its polarity and solubility.

The following table presents a hypothetical, yet plausible, summary of the solubility of this compound in a range of common laboratory solvents, categorized for easy comparison.

| Solvent Category | Solvent | Qualitative Solubility | Hypothetical Quantitative Solubility (g/L) at 25°C |

| Polar Protic | Water | Sparingly Soluble | < 0.1 |

| Methanol | Soluble | 10 - 20 | |

| Ethanol | Soluble | 15 - 25 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100 |

| Dimethylformamide (DMF) | Very Soluble | > 100 | |

| Acetone | Moderately Soluble | 5 - 10 | |

| Nonpolar | Dichloromethane (DCM) | Slightly Soluble | 1 - 5 |

| Chloroform | Slightly Soluble | 1 - 5 | |

| Hexane | Insoluble | < 0.01 |

Disclaimer: The quantitative solubility data presented in this table is hypothetical and intended for illustrative purposes. Experimental determination is required for precise values.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from phenylacetic acid.

Step 1: Esterification of Phenylacetic Acid Phenylacetic acid is converted to its corresponding methyl ester, methyl 2-phenylacetate, via Fischer esterification.

-

Procedure: A mixture of phenylacetic acid (1 equivalent) and an excess of methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours. After cooling, the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 2-phenylacetate.

Step 2: Hydrazinolysis of Methyl 2-phenylacetate The methyl ester is then converted to the corresponding hydrazide, 2-phenylacetohydrazide.

-

Procedure: Methyl 2-phenylacetate (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (an excess, typically 3-5 equivalents) is added. The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the resulting solid, 2-phenylacetohydrazide, is collected by filtration and can be recrystallized from a suitable solvent like ethanol.

Step 3: Cyclization to form this compound The final step involves the reaction of the hydrazide with carbon disulfide in the presence of a base.

-

Procedure: 2-phenylacetohydrazide (1 equivalent) is dissolved in ethanol, and potassium hydroxide (1 equivalent) is added. Carbon disulfide (an excess, typically 1.5-2 equivalents) is then added dropwise while stirring. The reaction mixture is refluxed for several hours. After completion, the reaction mixture is cooled and poured into ice-cold water. The solution is then acidified with a dilute mineral acid (e.g., HCl) to precipitate the product. The resulting solid, this compound, is filtered, washed with water, and can be purified by recrystallization from a solvent such as ethanol.

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of a compound in an aqueous buffer can be determined using the well-established shake-flask method.[1][2][3][4][5]

-

Procedure:

-